molecular formula C9H14NOP B1532621 (3-(Aminomethyl)phenyl)dimethylphosphine oxide CAS No. 2287301-67-9

(3-(Aminomethyl)phenyl)dimethylphosphine oxide

Cat. No.: B1532621
CAS No.: 2287301-67-9
M. Wt: 183.19 g/mol
InChI Key: PMYJSBQIJBKPGR-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)phenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C9H14NOP It is a derivative of benzene, where the benzene ring is substituted with an aminomethyl group and a dimethylphosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Aminomethyl)phenyl)dimethylphosphine oxide typically involves the reaction of 3-(aminomethyl)phenylphosphine with an oxidizing agent. One common method is the oxidation of 3-(aminomethyl)phenylphosphine using hydrogen peroxide or other suitable oxidizing agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Aminomethyl)phenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form the corresponding phosphine derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may yield the corresponding phosphine .

Scientific Research Applications

(3-(Aminomethyl)phenyl)dimethylphosphine oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the dimethylphosphine oxide group can participate in redox reactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethylphosphine oxide: A simpler analog with similar chemical properties but lacking the aminomethyl group.

    Diphenylphosphine oxide: A related compound with phenyl groups instead of the aminomethyl group.

Uniqueness

(3-(Aminomethyl)phenyl)dimethylphosphine oxide is unique due to the presence of both the aminomethyl and dimethylphosphine oxide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(3-dimethylphosphorylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJSBQIJBKPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287301-67-9
Record name [3-(dimethylphosphoryl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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